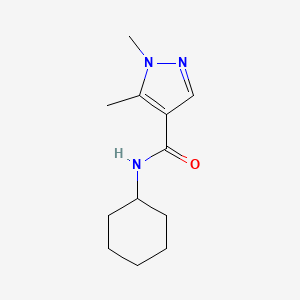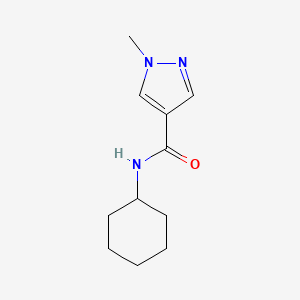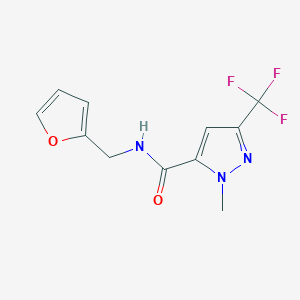amine](/img/structure/B7459448.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine, also known as MPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPPE is a derivative of pyrazole and has been studied for its ability to modulate certain biological pathways. In
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is not fully understood. However, it is believed to modulate the activity of certain receptors, such as adrenergic and dopaminergic receptors. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to have various biochemical and physiological effects. In animal studies, [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine in lab experiments is its ability to modulate certain biological pathways, such as neurotransmitter activity and cancer cell growth. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is its limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in the treatment of certain cancers, such as breast and lung cancer. Future research may also focus on the development of new derivatives of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine with improved efficacy and selectivity.
Synthesis Methods
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and can be carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine.
Scientific Research Applications
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-11-13(10-15-16)9-14-8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOJZFKNYMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)








![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)


![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)